molecular formula C23H25N3OS B2921059 2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 1206997-82-1

2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2921059
CAS No.: 1206997-82-1
M. Wt: 391.53
InChI Key: IWKJGLBVFGTBRM-UHFFFAOYSA-N
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Description

2-((1-Benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is an organic compound featuring a complex chemical structure with a combination of imidazole, tolyl, and pyrrolidine functional groups. These diverse functionalities make it an intriguing subject for research in various fields such as organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common approach includes the following steps:

  • Formation of Imidazole Core: : The imidazole core can be synthesized through the Debus-Radziszewski imidazole synthesis or by cyclization reactions involving di-substituted ureas and alpha-keto acids.

  • Benzylation: : The next step involves the benzylation of the imidazole core using benzyl halides under basic conditions to introduce the benzyl group.

  • Introduction of Tolyl Group: : The tolyl group is introduced through Friedel-Crafts alkylation or other arylation methods.

  • Formation of Thioether Linkage: : The thioether linkage can be formed by reacting the benzyl-tolyl-imidazole derivative with a suitable thiol compound.

  • Attachment of Pyrrolidin-1-yl Ethanone:

Industrial Production Methods

On an industrial scale, the synthesis of this compound may utilize optimized versions of these steps to enhance yield, purity, and cost-efficiency. Large-scale production often involves continuous flow chemistry or catalytic processes.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically at the thioether linkage or aromatic rings.

  • Reduction: : Reduction reactions may target the carbonyl groups or aromatic nitro groups if present.

  • Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings and imidazole nitrogen.

  • Hydrolysis: : The ethanone moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

  • Oxidation Reagents: : KMnO₄, H₂O₂, or m-CPBA.

  • Reduction Reagents: : NaBH₄, LiAlH₄, or catalytic hydrogenation.

  • Substitution Reagents: : Halogens, alkyl halides, or aryl halides.

  • Hydrolysis Conditions: : Acidic or basic aqueous solutions at elevated temperatures.

Major Products

  • Oxidation Products: : Sulfoxides or sulfones, oxidized aromatic rings.

  • Reduction Products: : Alcohols or amines.

  • Substitution Products: : Substituted imidazole derivatives.

  • Hydrolysis Products: : Carboxylic acids or amides.

Scientific Research Applications

2-((1-Benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone has a broad range of applications in scientific research:

  • Chemistry: : Used as a ligand in coordination chemistry, catalyst in organic synthesis, and as a starting material for the synthesis of complex molecules.

  • Biology: : Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids, and as a molecular probe in biochemical assays.

  • Medicine: : Explored for its pharmacological properties, including potential activity as an anti-inflammatory, antimicrobial, or anticancer agent.

  • Industry: : Applied in the development of advanced materials, such as polymers, and as an intermediate in the synthesis of fine chemicals.

Mechanism of Action

The mechanism by which 2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone exerts its effects depends on its specific application:

  • Molecular Targets: : It may interact with enzymes, receptors, or other biomolecules, altering their activity or function.

  • Pathways Involved: : Could modulate signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

When compared with similar compounds, 2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties.

  • Similar Compounds: : Other imidazole derivatives, benzylated compounds, tolyl-containing molecules, and thioethers.

Properties

IUPAC Name

2-[1-benzyl-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3OS/c1-18-9-11-20(12-10-18)21-15-24-23(26(21)16-19-7-3-2-4-8-19)28-17-22(27)25-13-5-6-14-25/h2-4,7-12,15H,5-6,13-14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKJGLBVFGTBRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SCC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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